2-Chloro-6-pentafluorosulfanyl-1H-indole
Description
Properties
IUPAC Name |
(2-chloro-1H-indol-6-yl)-pentafluoro-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF5NS/c9-8-3-5-1-2-6(4-7(5)15-8)16(10,11,12,13)14/h1-4,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFRGMBOKWJDMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(F)(F)(F)(F)F)NC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101201856 | |
| Record name | Sulfur, (2-chloro-1H-indol-6-yl)pentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394319-33-5 | |
| Record name | Sulfur, (2-chloro-1H-indol-6-yl)pentafluoro-, (OC-6-21)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394319-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur, (2-chloro-1H-indol-6-yl)pentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101201856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Functionalization and Derivatization Studies of 2 Chloro 6 Pentafluorosulfanyl 1h Indole
Diversification at the Indole (B1671886) Nitrogen (N-1 Position)
The nitrogen atom at the N-1 position of the indole ring is a key site for diversification due to its inherent nucleophilicity. Functionalization at this position can significantly alter the molecule's steric and electronic properties, as well as its potential for hydrogen bonding. For SF₅-containing indoles, a variety of transformations at the N-1 position have been demonstrated, which are directly applicable to the 2-chloro-6-pentafluorosulfanyl-1H-indole scaffold. nih.gov
Common strategies include N-alkylation and N-benzylation, which can be achieved under standard basic conditions. nih.gov These reactions typically involve deprotonation of the indole nitrogen with a suitable base, followed by reaction with an alkyl or benzyl (B1604629) halide. Protecting the N-1 position can also facilitate subsequent reactions at other positions of the indole ring by preventing unwanted side reactions. nih.govacs.org For instance, the introduction of a tosyl group has been utilized in the synthesis of 2-SF₅-indoles, which can be retained or removed in later steps. nih.govacs.org
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH), Solvent (e.g., DMF) | N-Alkyl-2-chloro-6-SF₅-indole | nih.gov |
| N-Benzylation | Benzyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-Benzyl-2-chloro-6-SF₅-indole | nih.gov |
| N-Arylation | Aryl halide, Catalyst (e.g., CuI), Base (e.g., K₂CO₃) | N-Aryl-2-chloro-6-SF₅-indole | N/A |
| N-Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine) | N-Acyl-2-chloro-6-SF₅-indole | N/A |
| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl), Base (e.g., NaH) | N-Sulfonyl-2-chloro-6-SF₅-indole | nih.gov |
Functionalization at Indole Carbon Positions (e.g., C3)
The C3 position of the indole nucleus is electron-rich and thus highly susceptible to electrophilic attack. This innate reactivity provides a straightforward route for introducing a wide array of functional groups. Studies on related 2-SF₅-indoles have shown that the C3 position can be readily functionalized through various reactions, including halogenation, alkylation, and cyanation. nih.govacs.org
Electrophilic Substitution: The C3 position of 2-Chloro-6-pentafluorosulfanyl-1H-indole is the most likely site for electrophilic substitution. Halogenation, a common electrophilic substitution reaction, can be achieved using reagents like N-bromosuccinimide (NBS) or molecular iodine to install a bromine or iodine atom at C3, respectively. nih.gov These halogenated intermediates are valuable precursors for further diversification, particularly through transition metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro and pentafluorosulfanyl groups can render aromatic rings susceptible to nucleophilic aromatic substitution. nih.gov In the case of 2-Chloro-6-pentafluorosulfanyl-1H-indole, the SF₅ group on the benzene (B151609) ring activates it towards nucleophilic attack. This allows for the displacement of other leaving groups (if present) on the benzene portion of the indole by various nucleophiles, including amines, alkoxides, and thiolates. nih.gov Furthermore, Vicarious Nucleophilic Substitution (VNS) offers a method for C-H functionalization on the electron-deficient SF₅-substituted ring, enabling the introduction of carbon, oxygen, and nitrogen nucleophiles. nih.govresearchgate.net
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Negishi coupling, which utilizes organozinc reagents, is particularly effective due to the high functional group tolerance and reactivity of the organometallic partner. nih.gov
For the 2-Chloro-6-pentafluorosulfanyl-1H-indole scaffold, the chlorine atom at the C2 position serves as a handle for cross-coupling. Alternatively, a halogen can be introduced at the C3 position or elsewhere on the benzene ring to serve as a coupling site. A Negishi cross-coupling strategy has been successfully employed for the synthesis of aromatic SF₅-containing amino acids, demonstrating the viability of this approach on SF₅-substituted aryl halides. researchgate.netresearchgate.net This methodology allows for the introduction of various alkyl, aryl, and heteroaryl groups, significantly expanding the structural diversity of the core molecule.
| Coupling Partners | Catalyst System | Product | Reference |
| 2-Chloro-6-SF₅-indole & R-ZnCl | Pd(dba)₂ / SPhos | 2-R-6-SF₅-indole | researchgate.netresearchgate.net |
| 3-Iodo-6-SF₅-indole & R-ZnCl | Pd(OAc)₂ / PPh₃ | 3-R-6-SF₅-indole | nih.gov |
| 4-Bromo-6-SF₅-indole & R-ZnCl | PdCl₂(PPh₃)₂ | 4-R-6-SF₅-indole | researchgate.netnih.gov |
Formation of More Complex Indole Scaffolds Bearing the Pentafluorosulfanyl Group
The functionalized 2-Chloro-6-pentafluorosulfanyl-1H-indole can serve as a building block for the synthesis of more complex, biologically relevant scaffolds such as diketopiperazine alkaloids and oxindoles.
Indole diketopiperazines (DKPs) are a large class of natural products with diverse biological activities. nih.govmdpi.com Their synthesis often involves the coupling of two amino acids, one of which is typically a tryptophan derivative, to form the characteristic DKP core. nih.gov A plausible strategy to incorporate the SF₅ group into this scaffold would involve the synthesis of a 6-(pentafluorosulfanyl)-tryptophan derivative. This SF₅-containing amino acid could then be coupled with another amino acid (e.g., proline) followed by cyclization to yield the desired SF₅-indole diketopiperazine. The synthesis of aromatic SF₅-amino acids via Negishi coupling provides a clear precedent for accessing the necessary building blocks. researchgate.net
Oxindoles are another important class of heterocyclic compounds that can be accessed from indole precursors or synthesized directly. Research has shown that SF₅-containing oxindoles can be prepared through methods such as the Vicarious Nucleophilic Substitution (VNS) reaction of a nitro-(pentafluorosulfanyl)benzene with ethyl chloroacetate, followed by nitro group reduction and thermal cyclization to form the lactam. researchgate.net
Crucially, these SF₅-containing oxindoles are valuable intermediates for the synthesis of 2-halo-substituted SF₅-indoles. researchgate.net The transformation of the oxindole (B195798) to the target 2-Chloro-6-pentafluorosulfanyl-1H-indole can be accomplished by treating the SF₅-oxindole with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a related reagent. This two-step sequence—synthesis of the SF₅-oxindole followed by chlorination—represents a key strategic approach to accessing the title compound and its derivatives.
Spectroscopic and Structural Elucidation Methodologies in Research on 2 Chloro 6 Pentafluorosulfanyl 1h Indole
X-ray Crystallography for Solid-State Three-Dimensional Structural DeterminationThere is no evidence of a crystal structure for 2-Chloro-6-pentafluorosulfanyl-1H-indole having been determined or deposited in crystallographic databases.
To fulfill the request as outlined, the primary synthesis and characterization of 2-Chloro-6-pentafluorosulfanyl-1H-indole would need to be located in a scientific journal or database.
Application of Advanced Spectroscopic Techniques for Comprehensive Analysis
The comprehensive analysis of 2-Chloro-6-pentafluorosulfanyl-1H-indole necessitates the application of several advanced spectroscopic methodologies. While specific research findings and detailed data tables for this exact molecule are not widely available in public-domain scientific literature, the expected analytical approach would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. These techniques provide complementary information crucial for full structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the structure of organic molecules in solution. For 2-Chloro-6-pentafluorosulfanyl-1H-indole, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed.
¹H NMR: This would reveal the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The protons on the indole (B1671886) ring would exhibit characteristic chemical shifts and coupling patterns.
¹³C NMR: This technique would identify all unique carbon atoms in the molecule, including those in the indole core and the carbons bonded to chlorine and the pentafluorosulfanyl group.
¹⁹F NMR: Given the presence of the -SF₅ group, ¹⁹F NMR is crucial. It would likely show two distinct signals: a quintet for the four equatorial fluorine atoms and a triplet for the single axial fluorine atom, confirming the octahedral geometry around the sulfur atom and its attachment to the indole ring.
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) would show which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) would correlate protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (2-3 bonds away), which is vital for piecing together the entire molecular framework, such as confirming the position of the chloro and pentafluorosulfanyl substituents on the indole scaffold.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound, allowing for the confirmation of its elemental composition (C₈H₄ClF₅NS). The isotopic pattern observed for chlorine (³⁵Cl and ³⁷Cl) would provide a clear signature in the mass spectrum. Fragmentation patterns observed in tandem MS (MS/MS) experiments could further corroborate the proposed structure by showing the loss of specific fragments (e.g., Cl, SF₅).
The combination of these advanced techniques provides a powerful and comprehensive toolkit for the structural elucidation of 2-Chloro-6-pentafluorosulfanyl-1H-indole, ensuring a complete and accurate understanding of its molecular architecture.
Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Pentafluorosulfanyl 1h Indole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in elucidating the fundamental properties of 2-Chloro-6-pentafluorosulfanyl-1H-indole.
Electronic Structure and Reactivity Prediction
DFT calculations provide a detailed picture of the electron distribution within the 2-Chloro-6-pentafluorosulfanyl-1H-indole molecule. The presence of the highly electronegative pentafluorosulfanyl (SF5) group and the chloro (Cl) group significantly influences the electronic landscape of the indole (B1671886) ring. The SF5 group, in particular, is known to be a powerful electron-withdrawing substituent, often more so than the trifluoromethyl (CF3) or nitro (NO2) groups. researchgate.net This strong electron-withdrawing nature depletes the electron density of the indole core. escholarship.org
The reactivity of the molecule can be predicted by examining the calculated molecular electrostatic potential (MEP) map. The MEP map illustrates the charge distribution and can identify regions susceptible to electrophilic or nucleophilic attack. For 2-Chloro-6-pentafluorosulfanyl-1H-indole, the regions around the electronegative fluorine and chlorine atoms would be expected to show negative potential, while the hydrogen atom on the indole nitrogen and parts of the aromatic ring would exhibit positive potential.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species.
For 2-Chloro-6-pentafluorosulfanyl-1H-indole, the HOMO is expected to be localized primarily on the electron-rich indole ring, making it the site of potential electrophilic attack. The LUMO, conversely, would be influenced by the electron-withdrawing SF5 and chloro groups, likely having significant contributions from the C2, C6, and sulfur atoms. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
| Orbital | Energy (eV) | General Localization |
|---|---|---|
| HOMO | -6.5 | Indole Ring (π-system) |
| LUMO | -1.2 | Indole Ring, C-Cl, and C-S bonds |
| HOMO-LUMO Gap | 5.3 | - |
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions. nih.govtsijournals.com It provides a localized picture of the electron density in terms of lone pairs, core orbitals, and bonds. NBO analysis is particularly useful for quantifying the delocalization of electron density and understanding the nature of donor-acceptor interactions within a molecule.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| π(C5-C6) | σ(C6-S) | 2.5 |
| LP(N1) | π(C2-C3) | 45.0 |
| π(C4-C5) | σ*(S-F) | 0.8 |
Theoretical Studies on the Electronic and Steric Influence of the Pentafluorosulfanyl Group
The pentafluorosulfanyl (SF5) group is a unique substituent with profound electronic and steric properties that set it apart from other halogenated groups like trifluoromethyl (CF3). researchgate.net
Impact on Charge Delocalization Modes
The SF5 group is a potent electron-withdrawing group, which significantly impacts the charge delocalization within the indole ring. researchgate.net Computational studies on related SF5-substituted aromatic compounds have shown that this group can effectively delocalize negative charge in anionic species and destabilize adjacent carbocations. In the context of 2-Chloro-6-pentafluorosulfanyl-1H-indole, the SF5 group would reduce the electron density of the benzene (B151609) portion of the indole, influencing its susceptibility to further substitution reactions. NPA (Natural Population Analysis) charge densities are often employed to quantify the influence of the SF5 group on these charge delocalization modes. researchgate.net
Role in Directing Stereochemistry and Conformation of Related Systems
The steric bulk of the SF5 group is considerable, with a volume greater than a CF3 group but less than a tert-butyl group. rsc.org This steric demand, coupled with the group's significant dipole moment, can play a crucial role in directing the stereochemistry of reactions involving the molecule. rsc.orgrsc.org In related systems, the SF5 group has been shown to influence the diastereoselectivity of reactions by controlling the approach of reagents. rsc.org For 2-Chloro-6-pentafluorosulfanyl-1H-indole, the steric presence of the SF5 group at the 6-position could influence the conformation of the molecule and hinder reactions at the adjacent 5 and 7 positions.
Research Applications and Broader Significance of 2 Chloro 6 Pentafluorosulfanyl 1h Indole Scaffolds
Strategic Utility in Medicinal Chemistry Research
In medicinal chemistry, the indole (B1671886) nucleus is a key component of many therapeutic agents. researchgate.netmdpi.com The strategic incorporation of the pentafluorosulfanyl (SF5) group onto the indole scaffold is an emerging approach in drug discovery. researchgate.netacs.org The SF5 moiety is valued for its unique combination of properties that can profoundly influence a molecule's biological profile. It is more electronegative and lipophilic than the commonly used trifluoromethyl (CF3) group, which can lead to enhanced metabolic stability and improved cell membrane permeability. acs.orgnih.gov These characteristics make SF5-containing indole scaffolds, such as 2-Chloro-6-pentafluorosulfanyl-1H-indole, attractive candidates for developing new therapeutic agents and research tools. The SF5 group is often used as a bioisosteric replacement for other functionalities like trifluoromethyl, tert-butyl, or nitro groups to optimize the pharmacological properties of a lead compound. nih.gov
Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The design of effective probes requires a fine balance of potency, selectivity, and appropriate physicochemical properties. The SF5 group, when attached to a versatile scaffold like indole, provides a powerful tool for optimizing these characteristics. nih.gov Its strong electron-withdrawing nature and distinct steric profile can alter the binding affinity and selectivity of a molecule for its biological target. nih.gov
The unique spectroscopic properties of fluorine-containing groups are also advantageous. The SF5 group provides a clear signal in ¹⁹F NMR spectroscopy, allowing researchers to monitor the interaction of the probe with its target protein in a complex biological environment. This makes SF5-indole scaffolds valuable for developing high-quality chemical probes to explore biological systems and accelerate the early stages of drug discovery.
SF5-indoles have been synthesized and evaluated as pharmacological tools to probe specific biological targets. For instance, studies on inhibitors of the AAA ATPase p97, a target in cancer therapy, revealed the significant impact of the SF5 group. A comparison between pentafluorosulfanyl- and nitro-derivatives of indoles showed a remarkable 430-fold difference in their p97 inhibitory activities, despite having nearly equivalent electron-withdrawing effects. researchgate.net This highlights that the influence of the SF5 group extends beyond simple electronic effects, encompassing steric and physicochemical factors that can be exploited in drug design.
In another area, indole derivatives have been investigated for their potential as antifungal agents against Candida albicans. nih.gov While specific studies on 2-Chloro-6-pentafluorosulfanyl-1H-indole in this context are not detailed, the evaluation of various substituted indoles provides a framework for how such a compound could be assessed. nih.gov The systematic evaluation of these compounds allows researchers to understand how specific substitutions on the indole ring impact antifungal potency, providing valuable data for developing new therapeutics. nih.gov
Table 1: Comparative Inhibitory Activities of Substituted Indoles
| Scaffold | Target | Key Finding |
|---|---|---|
| Pentafluorosulfanyl-Indole | p97 ATPase | Exhibited a 430-fold difference in activity compared to the nitro-analog, demonstrating the unique contribution of the SF5 group beyond its electron-withdrawing properties. researchgate.net |
Contributions to Materials Science Research
The unique properties of the pentafluorosulfanyl (SF5) group are not only beneficial in medicinal chemistry but also in the field of materials science. researchgate.net The SF5 moiety is known to impart high thermal stability, strong electronegativity, and low surface energy to molecules. researchgate.netrsc.org These characteristics are highly desirable for the development of advanced materials. When the SF5 group is incorporated into π-conjugated systems like the indole scaffold, it can significantly alter the material's electronic and physical properties, opening up new applications. rsc.org The growing accessibility of SF5-containing building blocks has spurred increased research into their use in functional materials design. researchgate.net
The investigation of SF5-substituted compounds in optoelectronic materials is a particularly active area of research. rsc.org The powerful electron-withdrawing capability of the SF5 group makes it an ideal component for creating push-pull chromophores, which are molecules with electron-donating and electron-accepting ends. rsc.org This architecture is fundamental to materials with nonlinear optical (NLO) properties, such as two-photon absorption.
By strategically placing the SF5 group on a conjugated backbone like an indole, researchers can tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This tuning of the HOMO-LUMO gap is critical for controlling the absorption and emission properties of optoelectronic materials used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, the SF5 group can enhance the thermal stability of these materials, a crucial factor for the longevity and reliability of electronic devices. researchgate.netrsc.org For example, protecting a 2-SF5-indole with a methyl group has been shown to significantly increase its thermal stability. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Methodologies in Related Indole Derivatives
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that involves correlating the chemical structure of a compound with its biological activity. nih.gov The goal is to identify the key structural features—the pharmacophore—responsible for the desired effect and to guide the optimization of lead compounds. The indole scaffold, with its multiple positions available for substitution, is well-suited for extensive SAR studies. mdpi.comnih.gov Researchers have systematically explored how modifications at various positions of the indole ring affect the activity of compounds targeting a wide range of diseases, from fungal infections to cancer and HIV. mdpi.comnih.govnih.gov
The fundamental principle of SAR is to synthesize and test a series of analogs where specific parts of a lead molecule are systematically varied. For the indole scaffold, this involves several common methodological approaches:
Positional Isomerism: Substituents are moved to different positions on the indole ring (e.g., from position 5 to 6) to determine which locations are most favorable for biological activity.
Substituent Modification: The nature of the substituent at a specific position is altered. For example, an electron-withdrawing group like a nitro or SF5 group might be replaced with an electron-donating group, or a small hydrogen atom might be replaced with a bulky tert-butyl group. This helps to probe the electronic, steric, and lipophilic requirements of the biological target.
Scaffold Alteration: The core indole structure itself may be modified, for example, by replacing it with a related heterocycle like a benzimidazole, to assess the importance of the core scaffold. nih.gov
Chain Length Variation: In cases where a side chain is present, its length and flexibility are varied to find the optimal conformation for binding to the target. limef.com
Through these systematic modifications, researchers can build a detailed map of the interactions between the molecule and its target. For instance, in the development of cannabinoid receptor ligands, SAR studies on indole derivatives showed that the length of a carbon side chain was critical for both receptor binding affinity and in vivo activity. limef.com Similarly, for indole 2- and 3-carboxamides, the presence of the carboxamide moiety is crucial for forming hydrogen bonds with target enzymes, and SAR studies focus on optimizing the substituents attached to this group. nih.govnih.gov The data gathered from these studies are invaluable for designing more potent and selective therapeutic agents.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2-Chloro-6-pentafluorosulfanyl-1H-indole |
| 2-SF5-indole |
| 2-CF3-indole |
| 2-F-indole |
| 2-Me-indole |
| 3-Acetyl indole |
| Benzimidazole |
| Chuangxinmycin |
| Indolemycin |
| Meridianine |
| Teriflunomide |
Future Research Directions for 2-Chloro-6-pentafluorosulfanyl-1H-indole and Analogues
The unique physicochemical properties imparted by the pentafluorosulfanyl (SF5) group position 2-Chloro-6-pentafluorosulfanyl-1H-indole and its analogues as compounds of significant interest for future research. The exploration of this distinct chemical space promises to yield novel discoveries and applications across various scientific disciplines. Key future research directions will focus on the development of innovative synthetic methodologies, advanced computational modeling, and the exploration of new research applications.
Development of Innovative Synthetic Methodologies
While general methods for the synthesis of SF5-containing indoles have been established, the development of more efficient, scalable, and versatile synthetic routes remains a critical area of future research. Current strategies often rely on multi-step processes starting from commercially available SF5-anilines or nitrophenyls. nih.gov Future efforts will likely concentrate on novel synthetic pathways that offer improved yields, functional group tolerance, and atom economy.
One promising avenue is the further exploration of C-H activation and functionalization reactions. Directing the introduction of the chloro and pentafluorosulfanyl groups onto the indole scaffold in a controlled manner would represent a significant advancement. Additionally, the development of novel reagents for the introduction of the SF5 group under milder conditions could broaden the accessibility and utility of these compounds. nih.gov
Future synthetic strategies could also focus on the late-stage functionalization of the 2-Chloro-6-pentafluorosulfanyl-1H-indole core. This would allow for the rapid generation of diverse libraries of analogues for biological screening and materials science applications. The innate nucleophilicity of the C3-position of the indole ring, for instance, can be exploited for halogenation, alkylation, and other modifications. nih.gov
Table 1: Potential Future Synthetic Approaches for SF5-Indoles
| Synthetic Approach | Potential Advantages | Key Challenges |
| C-H Activation/Functionalization | High atom economy, reduced step count | Regioselectivity, catalyst development |
| Novel SF5-Transfer Reagents | Milder reaction conditions, broader substrate scope | Reagent stability and accessibility |
| Late-Stage Functionalization | Rapid library synthesis, molecular diversity | Site-selectivity, functional group compatibility |
| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control | Equipment setup, optimization of flow parameters |
Advanced Computational Modeling and Prediction
Computational chemistry and molecular modeling are poised to play an increasingly important role in guiding the design and development of novel 2-Chloro-6-pentafluorosulfanyl-1H-indole analogues. Density Functional Theory (DFT) and other computational methods can be employed to predict the geometric and electronic properties of these molecules, providing insights into their reactivity, stability, and potential interactions with biological targets. unf.edu
A key area of future computational research will be the accurate prediction of the physicochemical properties of SF5-indole systems, such as their lipophilicity (logP) and acidity (pKa). nih.gov These parameters are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. Combining experimental data with computational predictions can lead to more accurate models for predicting the behavior of these compounds in biological systems. acs.org
Furthermore, computational studies can be utilized to investigate the conformational preferences of SF5-indole derivatives. The sterically demanding nature of the SF5 group can significantly influence the three-dimensional structure of molecules, which in turn can affect their biological activity. researchgate.net Molecular dynamics simulations and other advanced modeling techniques can provide a deeper understanding of these conformational effects.
Table 2: Applications of Computational Modeling in SF5-Indole Research
| Modeling Technique | Application | Predicted Properties |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity | Molecular geometry, charge distribution, reaction energies |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Pharmacokinetic and pharmacodynamic parameters |
| Molecular Dynamics (MD) Simulations | Investigation of conformational dynamics and binding interactions | Conformational preferences, binding affinities, interaction modes |
Exploration of Novel Research Applications for SF5-Indole Systems
The unique properties of the pentafluorosulfanyl group, such as its high electronegativity, metabolic stability, and lipophilicity, make SF5-indole scaffolds highly attractive for a range of research applications beyond their initial exploration in medicinal chemistry. nih.gov
In the field of agrochemicals , the development of novel herbicides, insecticides, and fungicides based on the 2-Chloro-6-pentafluorosulfanyl-1H-indole core is a promising area of investigation. The SF5 group can enhance the potency and selectivity of agrochemicals, potentially leading to more effective and environmentally benign crop protection agents. mdpi.com
In materials science , the incorporation of the SF5 group into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), could lead to materials with improved performance and stability. The strong electron-withdrawing nature of the SF5 group can be used to tune the electronic properties of organic semiconductors. nih.govnih.gov
Furthermore, the unique spectroscopic properties of fluorine-containing compounds suggest that SF5-indole derivatives could be developed as novel probes and imaging agents for biological systems. Their distinct 19F NMR signatures could be exploited for in vivo imaging and diagnostic applications.
The continued exploration of these and other novel applications will undoubtedly expand the significance and utility of 2-Chloro-6-pentafluorosulfanyl-1H-indole and its analogues in the broader scientific landscape.
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing 2-Chloro-6-pentafluorosulfanyl-1H-indole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves functionalizing the indole core at the 2- and 6-positions. Chlorination at the 2-position can be achieved via electrophilic substitution using reagents like or . The pentafluorosulfanyl () group is introduced through radical or nucleophilic aromatic substitution, requiring inert conditions (argon atmosphere) and catalysts like Cu(I) or Pd(0) . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting temperature (e.g., 60–100°C for SF incorporation). Purity is verified using (chlorine coupling patterns) and (SF quintet at δ −40 to −45 ppm) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for structure refinement, focusing on resolving disorder in the SF group due to its bulky, electron-withdrawing nature. SHELXL is suitable for small-molecule refinement .
- Spectroscopy : detects deshielding effects at C-6 (SF inductive effects). IR spectroscopy identifies N–H stretches (~3400 cm) and C–Cl bonds (~550 cm) .
- Computational modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity (e.g., HOMO-LUMO gap influenced by SF) .
Advanced Research Questions
Q. How does the pentafluorosulfanyl group influence the compound’s electronic structure and intermolecular interactions?
- Methodological Answer : The SF group exhibits strong electron-withdrawing and steric effects.
- Electron Density Analysis : Use Hirshfeld surface analysis (via CrystalExplorer) to quantify interactions. SF reduces π-π stacking but enhances halogen bonding (C–Cl⋯F contacts) .
- Electrochemical Studies : Cyclic voltammetry reveals redox potentials shifted by SF’s electron-withdrawing nature. Compare with analogs (e.g., 6-Fluoroindole) to isolate SF’s contribution .
Q. What experimental and computational approaches resolve contradictions in reported bioactivity data?
- Methodological Answer : Contradictions may arise from assay conditions or impurities.
- Reproducibility Checks : Validate bioactivity (e.g., enzyme inhibition) across multiple cell lines (HEK293 vs. HeLa) and controls (SF-free analogs). Use HPLC-UV to confirm compound stability under assay conditions .
- Docking Simulations : Compare binding modes (AutoDock Vina) with crystallographic data (PDB entries) to identify false positives from off-target interactions .
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
- Methodological Answer :
- SAR Studies : Introduce substituents at N-1 (e.g., methyl for CYP450 resistance) or C-3 (electron-donating groups to offset SF’s deactivation).
- In Silico ADME : Predict logP and metabolic sites (CYP3A4 substrate likelihood) using SwissADME. Validate with microsomal assays (e.g., human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
